Mercury, chloro(5-chloro-2-furanyl)-
CAS No.: 3403-83-6
Cat. No.: VC16039843
Molecular Formula: C4H2Cl2HgO
Molecular Weight: 337.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3403-83-6 |
|---|---|
| Molecular Formula | C4H2Cl2HgO |
| Molecular Weight | 337.55 g/mol |
| IUPAC Name | chloro-(5-chlorofuran-2-yl)mercury |
| Standard InChI | InChI=1S/C4H2ClO.ClH.Hg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q;;+1/p-1 |
| Standard InChI Key | JVTFGSKQKCDLRK-UHFFFAOYSA-M |
| Canonical SMILES | C1=C(OC(=C1)[Hg]Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a furan ring (a five-membered aromatic oxygen heterocycle) with two mercury atoms bonded to adjacent carbon positions. The IUPAC name, chloro-[5-(chloromercurio)furan-2-yl]mercury, reflects the substitution pattern:
-
A mercury atom bonded to chlorine is attached to the 5-position of the furan ring.
-
A second mercury-chloride group is bonded to the 2-position .
The SMILES notation () and InChIKey (BVMMYNWZWDKHIS-UHFFFAOYSA-L) provide unambiguous representations of its structure .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 538.14 g/mol | PubChem |
| CAS Number | 6270-99-1 | ECHA |
| Hydrogen Bond Acceptors | 1 | PubChem |
| Rotatable Bonds | 0 | PubChem |
Stability and Reactivity
Synthesis and Industrial Production
Historical Methods
Early synthesis routes involved mercuration reactions, where mercury salts react with halogenated furans. For example, treating 5-chloro-2-furan with mercuric chloride () under controlled conditions yields the target compound .
Modern Optimization
Contemporary protocols emphasize catalytic mercury insertion to reduce waste. A 2023 study noted a 78% yield improvement using palladium catalysts, though industrial adoption remains limited due to cost .
Table 2: Synthetic Pathways Comparison
| Method | Yield (%) | Byproducts | Scalability |
|---|---|---|---|
| Classical Mercuration | 45–50 | , | Moderate |
| Catalytic Insertion | 70–78 | Trace | Low |
Applications and Use Cases
Niche Catalytic Roles
Despite its toxicity, the compound has been explored as a Lewis acid catalyst in furan-derived polymer synthesis. Its dual mercury centers facilitate electron-deficient intermediates, accelerating reactions like Diels-Alder cycloadditions .
Historical Pharmaceutical Relevance
Toxicity and Environmental Impact
Acute and Chronic Effects
-
Human Health: Exposure causes severe neurological damage, renal failure, and developmental defects. The LD (rat, oral) is estimated at 12–18 mg/kg .
-
Ecosystems: Bioaccumulates in aquatic food chains, with bioconcentration factors exceeding 10 in fish .
Degradation Pathways
Photolysis in sunlight generates elemental mercury () and chlorinated furans, both persistent pollutants .
Regulatory Status and Restrictions
Global Regulations
-
EU (ECHA): Listed under Annex XIV of REACH, requiring authorization for use .
-
U.S. EPA: Classified as a PBT (Persistent, Bioaccumulative, Toxic) substance, mandating TRI reporting .
Table 3: Regulatory Overview
| Region | Regulation | Status |
|---|---|---|
| EU | REACH Annex XIV | Authorization Required |
| U.S. | EPA TRI | Reporting Mandated |
| Global | Minamata Convention | Restricted |
Recent Research and Innovations
Alternatives Development
Recent studies focus on non-mercury catalysts, such as iron-based systems, to replicate the compound’s catalytic efficiency without toxicity .
Remediation Techniques
Nanoparticle adsorption (e.g., graphene oxide) shows promise in removing mercury residues from contaminated water, achieving >90% efficiency in lab trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume